

A Technical Guide to the Thermochemical Properties of 3-Ethylpentan-1-ol Isomers

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Compound of Interest

Compound Name: 3-Ethylpentan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **3-Ethylpentan-1-ol** and its isomers. Recognizing the limited availability of experimental data for many branched C7 alcohols, this document summarizes existing information, outlines detailed experimental protocols for data acquisition, and presents a logical workflow for the determination and application of thermochemical properties.

Introduction to Thermochemical Data of Branched Alcohols

Thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, are fundamental parameters in chemical process design, safety analysis, and computational chemistry. For drug development professionals, these properties can inform solubility models, predict reaction energetics, and contribute to the understanding of molecular interactions. **3-Ethylpentan-1-ol** and its isomers, as C7 alcohols, represent a class of compounds with potential applications as solvents, intermediates, or reference compounds in various research and industrial settings. However, a comprehensive experimental dataset of their thermochemical properties is not readily available in the public domain. This guide aims to collate the known data and provide the necessary methodological framework for its expansion.

Available Thermochemical Data

The following tables summarize the available experimental and calculated thermochemical data for **3-Ethylpentan-1-ol** and a selection of its isomers. It is important to note that data for many branched isomers are sparse or nonexistent in the literature.

Table 1: Thermochemical Data for 3-Ethylpentan-3-ol

Property	Value	Units	Method	Source
Liquid Phase Heat Capacity (Cp)	84.587	cal/mol*K	Experimental	NIST WebBook[1]
Normal Boiling Point (Tb)	415 ± 2	K	Experimental	NIST WebBook[2]
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	-125.92	kJ/mol	Calculated (Joback Method)	Cheméo[3]
Enthalpy of Formation (Gas Phase, $\Delta_f H^\circ_{\text{gas}}$)	-348.79	kJ/mol	Calculated (Joback Method)	Cheméo[3]

Table 2: Thermochemical Data for Other Heptanol Isomers

Isomer	Property	Value	Units	Method	Source
1-Heptanol	Enthalpy of Formation (Gas Phase, $\Delta_f H^\circ_{\text{gas}}$)	$-340. \pm 40.$	kJ/mol	Average of 7 values	NIST WebBook
2-Heptanol	Enthalpy of Formation (Gas Phase, $\Delta_f H^\circ_{\text{gas}}$)	-355.7 ± 2.1	kJ/mol	Computed from $\Delta_f H_{\text{liquid}}$ and $\Delta_{\text{vap}} H$	NIST WebBook[4]
3-Heptanol	Molar Heat Capacity (Liquid)	See reference	$\text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$	Experimental	ResearchGate[5]
4-Heptanol	Molar Heat Capacity (Liquid)	See reference	$\text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$	Experimental	ResearchGate[6]
3-Ethyl-3-pentanol	Molar Heat Capacity (Liquid)	See reference	$\text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$	Experimental	ResearchGate[5]

Experimental Protocol: Determination of Enthalpy of Combustion by Calorimetry

The standard enthalpy of combustion ($\Delta_c H^\circ$) is a key thermochemical property that can be determined experimentally using a bomb calorimeter or a simpler spirit lamp calorimeter. From this, the standard enthalpy of formation ($\Delta_f H^\circ$) can be calculated using Hess's Law.

Principle

A known mass of the alcohol isomer is completely combusted in an excess of oxygen. The heat released by the combustion reaction is absorbed by a known mass of water in a calorimeter. By measuring the temperature change of the water, the heat of combustion can be calculated.

Apparatus

- Spirit burner
- Copper calorimeter (or a similar insulated vessel)
- Digital thermometer (accurate to ± 0.1 °C)
- Electronic balance (accurate to ± 0.01 g)
- Measuring cylinder
- Retort stand, clamp, and boss
- Draught shield

Procedure

- Preparation:
 - Measure a precise volume of deionized water (e.g., 100 mL) using a measuring cylinder and pour it into the copper calorimeter.
 - Allow the water to reach thermal equilibrium with the surroundings and record the initial temperature (T_{initial}).
 - Fill the spirit burner with the **3-ethylpentan-1-ol** isomer of interest.
 - Weigh the spirit burner with its cap and record the initial mass (m_{initial}).
- Combustion:
 - Set up the apparatus with the calorimeter securely clamped above the spirit burner. A draught shield should be placed around the setup to minimize heat loss to the surroundings.
 - Remove the cap from the spirit burner and immediately light the wick.
 - Position the lit burner under the calorimeter so that the flame heats the base of the calorimeter.

- Continuously stir the water gently with the thermometer and monitor the temperature rise.
- Data Collection:
 - Once a significant temperature rise has been observed (e.g., 20-30 °C), extinguish the flame by placing the cap back on the spirit burner.
 - Continue to stir the water and record the maximum temperature reached (T_{final}).
 - Immediately reweigh the spirit burner with its cap and record the final mass (m_{final}).

Calculations

- Mass of alcohol burned (m_{alcohol}):
 - $m_{\text{alcohol}} = m_{\text{initial}} - m_{\text{final}}$
- Heat absorbed by water (q_{water}):
 - $q_{\text{water}} = m_{\text{water}} \times c_{\text{water}} \times (T_{\text{final}} - T_{\text{initial}})$
 - where m_{water} is the mass of the water and c_{water} is the specific heat capacity of water (4.184 J/g·°C).
- Enthalpy of combustion per mole (ΔcH°):
 - Calculate the moles of alcohol burned ($n_{\text{alcohol}} = m_{\text{alcohol}} / \text{Molar Mass of C}_7\text{H}_{16}\text{O}$).
 - $\Delta cH^\circ = -q_{\text{water}} / n_{\text{alcohol}}$

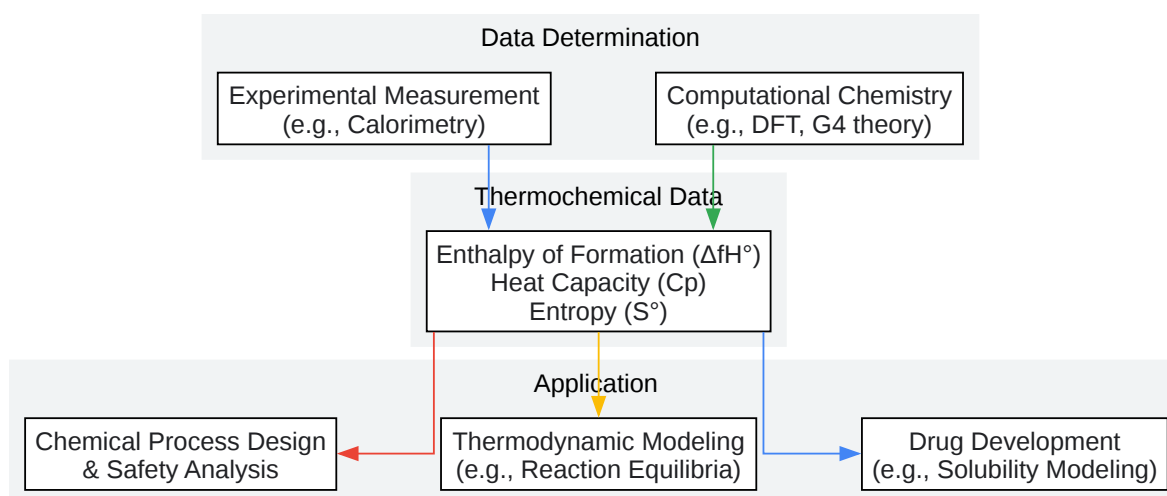
Sources of Error

- Heat loss to the surroundings: This is the most significant source of error and will lead to an experimentally determined enthalpy of combustion that is less exothermic than the true value.
- Incomplete combustion: If the alcohol does not burn completely, less heat will be released. This can often be observed by the formation of soot.

- Heat absorption by the calorimeter: The calculation assumes all the heat is absorbed by the water, but the calorimeter itself will also absorb some heat.

Workflow for Thermochemical Data Determination and Application

The following diagram illustrates a general workflow for obtaining and utilizing thermochemical data for a given chemical compound.



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Caption: Workflow for the determination and application of thermochemical data.

Conclusion

This technical guide has summarized the currently available thermochemical data for **3-Ethylpentan-1-ol** and its isomers, highlighting the significant gaps in the experimental literature for branched C7 alcohols. A detailed experimental protocol for determining the enthalpy of combustion using calorimetry has been provided to facilitate the acquisition of new data. The illustrated workflow provides a conceptual framework for the generation and application of such

valuable thermochemical information. Further experimental and computational studies are crucial to build a comprehensive and reliable thermochemical database for this class of compounds, which will be of great benefit to researchers and professionals in chemistry and drug development.

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References

- 1. 3-Ethyl-2-methylpentan-1-ol | C₈H₁₈O | CID 20039566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-ethyl-2-methylpentane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Heptanol [webbook.nist.gov]
- 5. 3,3-DIMETHYL-1-PENTANOL | 19264-94-9 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
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